molecular formula C12H30N2O4+2 B11728646 Diammonium dodecanedioic acid

Diammonium dodecanedioic acid

Cat. No.: B11728646
M. Wt: 266.38 g/mol
InChI Key: GPEVMRFAFMVKHK-UHFFFAOYSA-P
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Description

Diammonium dodecanedioic acid, also known as 1,10-decanedicarboxylic acid diammonium salt, is a chemical compound with the formula NH4OOC(CH2)10COONH4. It is a diammonium salt of dodecanedioic acid, a dicarboxylic acid with a twelve-carbon chain. This compound is used in various chemical syntheses and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diammonium dodecanedioic acid can be synthesized through the neutralization of dodecanedioic acid with ammonia. The reaction typically involves dissolving dodecanedioic acid in water and then adding an aqueous solution of ammonia until the pH reaches a neutral level. The reaction can be represented as follows:

C12H22O4+2NH3NH4OOC(CH2)10COONH4\text{C}_{12}\text{H}_{22}\text{O}_{4} + 2\text{NH}_{3} \rightarrow \text{NH}_{4}\text{OOC(CH}_{2})_{10}\text{COONH}_{4} C12​H22​O4​+2NH3​→NH4​OOC(CH2​)10​COONH4​

Industrial Production Methods

Industrial production of dodecanedioic acid, the precursor to this compound, involves several steps. Traditionally, it is produced from butadiene through a multi-step chemical process. Butadiene is first converted to cyclododecatriene through cyclotrimerization, followed by hydrogenation to cyclododecane. Autoxidation by air in the presence of boric acid gives a mixture of cyclodecanol and cyclododecanone, which is then oxidized to the diacid using nitric acid . An alternative route involves the ozonolysis of cyclododecene .

Chemical Reactions Analysis

Types of Reactions

Diammonium dodecanedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form dodecanedioic acid.

    Reduction: It can be reduced to form dodecanediol.

    Substitution: The ammonium ions can be replaced by other cations in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reactions with metal salts can replace ammonium ions with metal cations.

Major Products

    Oxidation: Dodecanedioic acid.

    Reduction: Dodecanediol.

    Substitution: Metal dodecanedioates.

Scientific Research Applications

Diammonium dodecanedioic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of polymers and other complex molecules.

    Biology: Studied for its potential role in metabolic pathways and as a building block for biomolecules.

    Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.

    Industry: Utilized in the production of high-performance polymers, coatings, and adhesives.

Mechanism of Action

The mechanism by which diammonium dodecanedioic acid exerts its effects depends on its application. In chemical synthesis, it acts as a source of dodecanedioic acid, which can undergo further reactions. In biological systems, it may interact with enzymes and other proteins, influencing metabolic pathways. The molecular targets and pathways involved vary depending on the specific application and context.

Comparison with Similar Compounds

Diammonium dodecanedioic acid can be compared with other similar compounds, such as:

    Diammonium adipate: A six-carbon dicarboxylic acid diammonium salt.

    Diammonium sebacate: A ten-carbon dicarboxylic acid diammonium salt.

    Diammonium azelate: A nine-carbon dicarboxylic acid diammonium salt.

Uniqueness

This compound is unique due to its twelve-carbon chain, which provides specific properties such as higher melting point and increased hydrophobicity compared to shorter-chain dicarboxylic acid salts .

Properties

Molecular Formula

C12H30N2O4+2

Molecular Weight

266.38 g/mol

IUPAC Name

diazanium;dodecanedioic acid

InChI

InChI=1S/C12H22O4.2H3N/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16;;/h1-10H2,(H,13,14)(H,15,16);2*1H3/p+2

InChI Key

GPEVMRFAFMVKHK-UHFFFAOYSA-P

Canonical SMILES

C(CCCCCC(=O)O)CCCCC(=O)O.[NH4+].[NH4+]

Origin of Product

United States

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